molecular formula C19H22BrN3O B11991061 4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine CAS No. 303095-37-6

4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine

Cat. No.: B11991061
CAS No.: 303095-37-6
M. Wt: 388.3 g/mol
InChI Key: MSILFLNMDJLDLV-KGENOOAVSA-N
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Description

4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine is a complex organic compound with the molecular formula C19H22BrN3O. This compound is notable for its unique structure, which includes a piperazine ring substituted with a benzyl group and a methoxyphenylmethylidene moiety. It is primarily used in scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Benzylation: The piperazine intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Condensation Reaction: The benzylated piperazine is reacted with 3-bromo-4-methoxybenzaldehyde in the presence of a suitable catalyst to form the final product. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its activity against certain pathogens.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperazine: A simpler analog without the methoxyphenylmethylidene moiety.

    3-bromo-4-methoxybenzaldehyde: A precursor used in the synthesis of the target compound.

    N-benzylpiperazine: Another related compound with different substitution patterns.

Uniqueness

4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a benzyl and methoxyphenylmethylidene group makes it a valuable compound for various research applications.

Properties

CAS No.

303095-37-6

Molecular Formula

C19H22BrN3O

Molecular Weight

388.3 g/mol

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(3-bromo-4-methoxyphenyl)methanimine

InChI

InChI=1S/C19H22BrN3O/c1-24-19-8-7-17(13-18(19)20)14-21-23-11-9-22(10-12-23)15-16-5-3-2-4-6-16/h2-8,13-14H,9-12,15H2,1H3/b21-14+

InChI Key

MSILFLNMDJLDLV-KGENOOAVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)Br

Origin of Product

United States

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